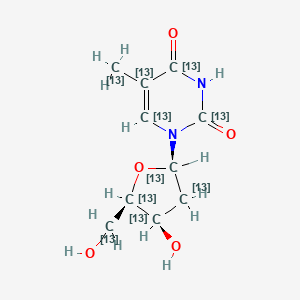
Thymidine-13C10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine-13C10 is a stable isotope-labeled compound of thymidine, a nucleoside component of DNA. Thymidine is composed of the pyrimidine base thymine attached to a deoxyribose sugar. The “13C10” label indicates that ten carbon atoms in the thymidine molecule are replaced with the carbon-13 isotope, which is a non-radioactive, stable isotope of carbon. This labeling is particularly useful in various scientific research applications, including metabolic studies and molecular biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine-13C10 typically involves the incorporation of carbon-13 labeled precursors into the thymidine molecule. One common method is the chemical synthesis starting from labeled glucose or other carbon-13 enriched substrates. The process involves multiple steps, including the formation of the deoxyribose sugar and the subsequent attachment of the thymine base.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using carbon-13 labeled starting materials. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification. The final product is usually available in various forms, including monophosphate and triphosphate derivatives, depending on the intended application.
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine-13C10 undergoes several types of chemical reactions, including:
Oxidation: Thymidine can be oxidized to form thymine glycol.
Reduction: Reduction reactions can convert thymidine to dihydrothymidine.
Substitution: Nucleophilic substitution reactions can modify the sugar or base components.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous solutions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Various nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
Oxidation: Thymine glycol.
Reduction: Dihydrothymidine.
Substitution: Modified nucleosides with altered sugar or base structures.
Applications De Recherche Scientifique
Thymidine-13C10 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in cell cycle studies to synchronize cells at specific phases, particularly the S phase.
Medicine: Utilized in metabolic studies to trace DNA synthesis and degradation pathways.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools.
Mécanisme D'action
Thymidine-13C10 exerts its effects primarily through its incorporation into DNA. The labeled thymidine is taken up by cells and incorporated into newly synthesized DNA strands during replication. This allows researchers to track DNA synthesis and study various cellular processes. The molecular targets include thymidine kinases and DNA polymerases, which are involved in the phosphorylation and incorporation of thymidine into DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Deoxythymidine: The non-labeled form of thymidine.
Thymidine-15N2: Thymidine labeled with nitrogen-15 isotopes.
Deoxyadenosine-13C10: Another carbon-13 labeled nucleoside.
Uniqueness
Thymidine-13C10 is unique due to its specific carbon-13 labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The stable isotope labeling allows for non-invasive tracking and precise quantification in various experimental setups, making it a valuable tool in both basic and applied research.
Propriétés
Formule moléculaire |
C10H14N2O5 |
|---|---|
Poids moléculaire |
252.16 g/mol |
Nom IUPAC |
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-5-(113C)methyl(2,4,5,6-13C4)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7-,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |
Clé InChI |
IQFYYKKMVGJFEH-SIEAGMDWSA-N |
SMILES isomérique |
[13CH3][13C]1=[13CH]N([13C](=O)N[13C]1=O)[13C@H]2[13CH2][13C@H]([13C@H](O2)[13CH2]O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


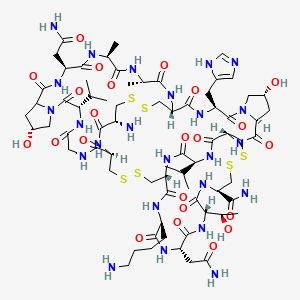
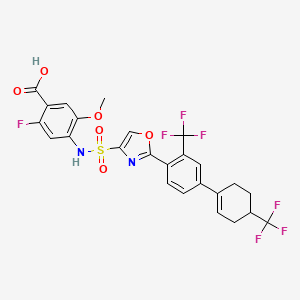
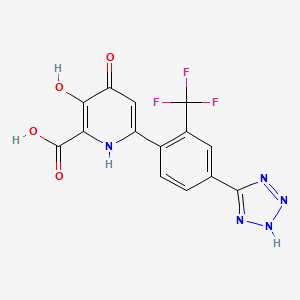

![[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15136589.png)
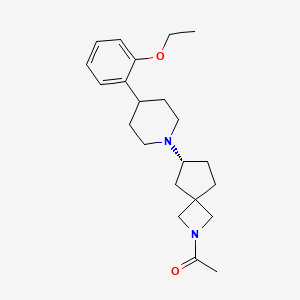
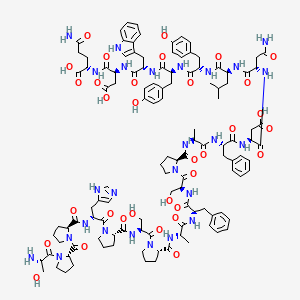
![N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)
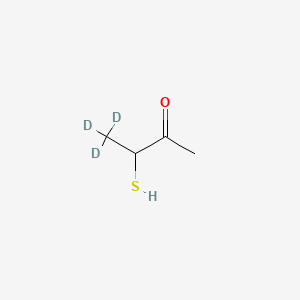
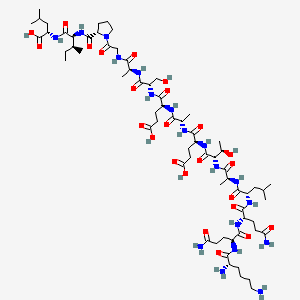
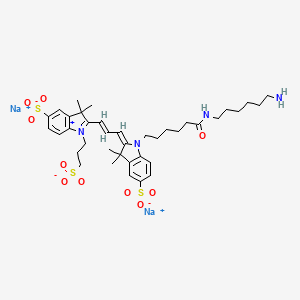
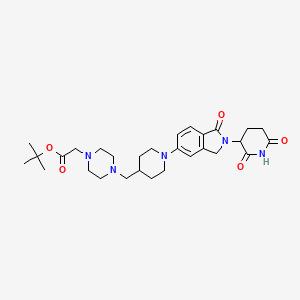
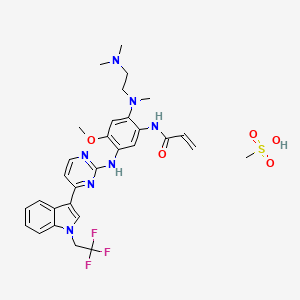
![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)
